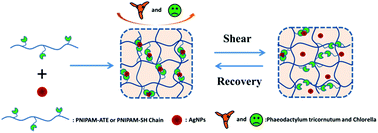Novel anti-algal nanocomposite hydrogels based on thiol/acetyl thioester groups chelating with silver nanoparticles†
New Journal of Chemistry Pub Date: 2016-11-22 DOI: 10.1039/C6NJ02246D
Abstract
Novel nanocomposite (NC) hydrogels based on thiol/acetyl thioester groups chelating with silver nanoparticles (AgNPs) were designed and prepared. The AgNPs acted as both cross-linkers to produce stable NC hydrogels and antimicrobials to prevent the algal adhesion on the surface of hydrogels. The amount of AgNPs embedded in the NC hydrogels had a great influence on the mechanical properties of the NC hydrogels. When the feed molar ratio of the silver element to the sulfur element (Ag/S) approached 0.9, the hydrogels showed the highest mechanical properties. The dynamic nature of the interactions between the AgNPs and thiol/acetyl thioester groups endowed these NC hydrogels with interesting rapid mechanical recovery properties. The NC hydrogels containing thiol groups showed better self-recovery performance than the hydrogels with acetyl thioester groups. In addition, the NC hydrogels with AgNPs exhibited good anti-algal performance for Phaeodactylum tricornutum and Chlorella. When the Ag/S ratio exceeded 0.9, there were almost no algae on the surface of the NC hydrogels. Consequently, these hybrid hydrogels have promising applications in marine antifouling coating and the interfaces of biomaterials.


Recommended Literature
- [1] Fabrication of superhydrophobic fabrics with outstanding self-healing performance in sunlight†
- [2] Lactobacillus rhamnosus Probio-M9 alleviates OVA-sensitized food allergy through modulating gut microbiota and its metabolism†
- [3] Molecularly imprinted polymers for the extraction of imiquimod from biological samples using a template analogue strategy
- [4] Anthracene-based indium metal–organic framework as a promising photosensitizer for visible-light-induced atom transfer radical polymerization†
- [5] Bond strength dependent superionic phase transformation in the solid solution series Cu2ZnGeSe4−xSx
- [6] Membrane-disrupting iridium(iii) oligocationic organometallopeptides†
- [7] Following FRET through five energy transfer steps: spectroscopic photobleaching, recovery of spectra, and a sequential mechanism of FRET
- [8] The direction of migration of T-lymphocytes under flow depends upon which adhesion receptors are engaged†
- [9] Photoinduced Decarboxylation of Aryl-substituted Carboxylic Acids Using HgO. A New Photo-Kolbe Reaction Pathway
- [10] Do ion tethered functional groups affect IL solvent properties? The case of sulfoxides and sulfones†










